N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide
Description
The compound N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a benzamide derivative featuring a substituted pyrrole core. Its structure includes:
- A 1H-pyrrole ring substituted at positions 3, 4, and 5 with a 4-methoxyphenyl sulfonyl group, two methyl groups, and a propenyl (allyl) moiety.
- A benzamide group attached to the pyrrole via an amide linkage at position 2.
The 4-methoxyphenyl sulfonyl group contributes electron-withdrawing properties, while the propenyl substituent may enhance conformational flexibility. The absence of polar functional groups (e.g., fluorine) on the benzamide ring distinguishes it from close analogs like the fluorinated derivative (CAS 951974-96-2, discussed below) .
Properties
Molecular Formula |
C23H24N2O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]benzamide |
InChI |
InChI=1S/C23H24N2O4S/c1-5-15-25-17(3)16(2)21(22(25)24-23(26)18-9-7-6-8-10-18)30(27,28)20-13-11-19(29-4)12-14-20/h5-14H,1,15H2,2-4H3,(H,24,26) |
InChI Key |
VBOOKPPNIPAALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride derivative of 4-methoxyphenyl.
Attachment of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Reaction Types
The compound’s structural features enable participation in various chemical reactions:
2.1 Oxidation
While direct oxidation of the pyrrole ring is challenging due to its aromatic stability, the prop-2-en-1-yl group may undergo oxidation to form epoxides or carbonyl derivatives under conditions such as peracid treatment or epoxidation agents .
2.2 Nucleophilic Substitution
The sulfonamide group is resistant to hydrolysis but may undergo substitution at the methoxyphenyl site under strongly acidic or basic conditions, though such reactions are less common due to the electron-withdrawing sulfonamide group .
2.3 Enzymatic Inhibition
Studies on similar sulfonamide-benzamide derivatives highlight their potential as enzyme inhibitors. For example, sulfonamides with benzamide moieties have been shown to inhibit carbonic anhydrase II (hCA II) by binding to the enzyme’s active site, with IC₅₀ values in the micromolar range .
Mechanistic Insights
The compound’s reactivity is influenced by its functional groups:
-
Sulfonamide Group : Acts as a strong electron-withdrawing group, stabilizing adjacent electrophilic centers.
-
Pyrrole Ring : Provides aromaticity, enhancing stability but limiting susceptibility to electrophilic substitution.
-
Benzamide Moiety : Contributes to lipophilicity and potential hydrogen bonding, critical for interactions with biological targets .
Experimental Data
Table 2: Key Intermediates and Reagents
| Intermediate/Reagent | Role in Synthesis |
|---|---|
| 4-(4-Methoxybenzylidene)-2-phenyloxazol-5(4H)-one | Precursor for pyrrole ring formation |
| Acetic acid-sodium acetate | Reaction medium for coupling steps |
| EDCl/HOBt | Coupling agents for benzamide formation |
Challenges and Considerations
-
Regioselectivity : The pyrrole ring’s substitution pattern (4,5-dimethyl) may influence reaction outcomes
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
The sulfonamide group present in the compound is known for its antibacterial properties. Compounds with similar structures have been reported to inhibit bacterial growth through various mechanisms, including enzyme inhibition and interference with metabolic pathways. For instance, studies have highlighted the potential of sulfonamides in treating infections caused by resistant bacteria .
Anticancer Properties
Research indicates that compounds similar to N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide may exhibit anticancer activity by modulating pathways involved in cell proliferation and apoptosis. The presence of the methoxyphenyl group could enhance interaction with specific receptors or enzymes implicated in cancer progression .
Pharmacological Studies
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. Inhibitors of COX-II have been studied for their role in reducing inflammation and pain, making this compound a candidate for further exploration in this area .
Neuropharmacology
Emerging data indicate that compounds with similar frameworks can affect neurotransmitter systems, potentially providing therapeutic effects for neurological disorders. Investigations into the psychoactive properties of related compounds suggest that they might modulate serotonin or dopamine pathways, warranting further research into their neuropharmacological applications .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multiple synthetic steps:
Mechanism of Action
The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. For example, it could inhibit a key enzyme in a metabolic pathway, leading to a decrease in the production of a particular metabolite.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Heterocyclic Cores :
- The pyrrole core in the target compound is simpler than C797-1496 ’s imidazo-pyridine system, which may enhance π-π stacking interactions with biological targets .
Substituent Effects :
- The propenyl group in the target compound and its fluorinated analog (CAS 951974-96-2) may improve membrane permeability compared to CHEMBL1339060 ’s polar pyrrolidine sulfonyl group .
Biological Implications :
Biological Activity
N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide is a complex organic compound with significant potential for various biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses based on a review of relevant literature.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a sulfonamide moiety , a pyrrole ring , and an aromatic benzamide structure . Its molecular formula is with a molecular weight of approximately 424.5 g/mol . The intricate structure suggests multiple avenues for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O4S |
| Molecular Weight | 424.5 g/mol |
| CAS Number | 951973-87-8 |
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit notable antibacterial activities. The sulfonamide group is particularly recognized for its ability to inhibit bacterial growth by targeting specific enzymes involved in folic acid synthesis . In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, particularly against enzymes related to inflammation and cancer cell proliferation. For instance, studies have indicated that similar pyrrole-based compounds can inhibit the Myeloid cell leukemia 1 (Mcl-1) protein, which is crucial in regulating apoptosis in cancer cells . This inhibition can lead to the activation of apoptotic pathways, making it a promising candidate for cancer therapy.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with various target proteins, modulating biochemical pathways involved in disease processes.
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of several sulfonamide derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with structural similarities to this compound exhibited significant inhibition zones in agar diffusion assays .
Cancer Therapeutics Research
In another study focusing on Mcl-1 inhibitors, compounds derived from pyrrole structures showed promising results in inhibiting tumor growth in xenograft models. The lead compound demonstrated high selectivity and potency against Mcl-1, indicating that this compound could follow suit in future therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key structural features of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide, and how do they influence reactivity?
- Methodological Answer : The compound features a pyrrole core substituted with a sulfonamide group (4-methoxyphenylsulfonyl), allyl (prop-2-en-1-yl), and benzamide moieties. The sulfonamide group enhances electrophilicity, while the allyl group introduces potential for cycloaddition or polymerization reactions. Structural characterization via NMR (e.g., , , and 2D-COSY) and mass spectrometry is critical to confirm regiochemistry and purity. For example, allyl protons typically resonate at δ 4.8–5.2 ppm in -NMR, and sulfonamide S=O stretches appear near 1320–1160 cm in IR spectroscopy .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Controlled copolymerization (as in ) and flow chemistry ( ) are viable strategies. Key parameters include:
- Monomer ratios : Adjusting stoichiometry of sulfonamide precursors and allylating agents.
- Temperature : Maintaining 60–80°C to prevent side reactions (e.g., allyl group decomposition).
- Catalyst selection : Using APS (ammonium persulfate) for radical-initiated polymerization, as described in .
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates. Yield improvements (e.g., from 60% to 82%) are achievable via Design of Experiments (DoE) to model reaction variables .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (GROMACS) can model binding affinities. Focus on:
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase).
- Force fields : Use AMBER or CHARMM for accurate ligand-protein parameterization.
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays. For example, highlights peptide-based docking studies using similar benzamide derivatives .
Q. How can researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting or IR absorption)?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., allyl rotation).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 450.1234 [M+H]).
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., ’s crystal structure data for analogous sulfonamides).
- Control experiments : Re-synthesize intermediates to rule out synthetic artifacts .
Q. What strategies enable the study of this compound’s stability under physiological conditions (e.g., pH, temperature)?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS.
- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life.
- Metabolite identification : Employ liver microsomes or hepatocyte assays to detect oxidative metabolites (e.g., allyl epoxidation). ’s deuterated analogs provide a framework for isotopic labeling to track stability .
Critical Analysis of Evidence
- Synthesis Protocols : and provide foundational methods for sulfonamide and pyrrole synthesis but lack mechanistic details. Cross-referencing with ’s flow chemistry approach can address scalability.
- Data Reliability : Avoid reliance on vendor-specific data (e.g., ’s PubChem entries); prioritize peer-reviewed characterization ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
